molecular formula C6H13N3 B1616703 1-Cyclopentylguanidine CAS No. 45715-47-7

1-Cyclopentylguanidine

Cat. No.: B1616703
CAS No.: 45715-47-7
M. Wt: 127.19 g/mol
InChI Key: CTLOWYRNTUVMJF-UHFFFAOYSA-N
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Description

1-Cyclopentylguanidine is a guanidine derivative with the molecular formula C6H13N3. It is a compound of interest in various scientific fields due to its unique chemical structure and properties. The compound consists of a cyclopentyl group attached to a guanidine moiety, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Cyclopentylguanidine typically involves the reaction of cyclopentylamine with a guanidine precursor. One common method includes the use of S-methylisothiourea as a guanidylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

1-Cyclopentylguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The guanidine moiety can undergo nucleophilic substitution reactions, where the cyclopentyl group is replaced by other functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cyclopentylamine and guanidine derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentylguanidine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine moiety is known for its ability to form hydrogen bonds and interact with biological molecules, leading to various physiological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-Cyclopentylguanidine can be compared with other guanidine derivatives, such as:

    Cyclohexylguanidine: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.

    Phenylguanidine: Contains a phenyl group attached to the guanidine moiety.

    Methylguanidine: A simpler derivative with a methyl group.

The uniqueness of this compound lies in its cyclopentyl group, which imparts distinct chemical and biological properties compared to other guanidine derivatives.

Properties

IUPAC Name

2-cyclopentylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3/c7-6(8)9-5-3-1-2-4-5/h5H,1-4H2,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLOWYRNTUVMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279261
Record name 1-cyclopentylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45715-47-7
Record name 1-cyclopentylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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